molecular formula C21H35N5O2 B12912486 N2-palmitoylguanine CAS No. 21047-87-0

N2-palmitoylguanine

Cat. No.: B12912486
CAS No.: 21047-87-0
M. Wt: 389.5 g/mol
InChI Key: OFRCCDYYOMSXAM-UHFFFAOYSA-N
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Description

N2-palmitoylguanine is a chemical compound that belongs to the class of guanine derivatives. It is characterized by the presence of a palmitoyl group attached to the nitrogen atom at the second position of the guanine molecule. This modification significantly alters the properties of the guanine base, making this compound a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N2-palmitoylguanine typically involves the acylation of guanine with palmitoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the acylation process. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The purification process may involve additional steps such as distillation or large-scale chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N2-palmitoylguanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Scientific Research Applications

N2-palmitoylguanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N2-palmitoylguanine involves its interaction with specific molecular targets. The palmitoyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    N2-acetylguanine: Another guanine derivative with an acetyl group instead of a palmitoyl group.

    N2-benzoylguanine: Contains a benzoyl group attached to the nitrogen atom at the second position of guanine.

    N2-methylguanine: Features a methyl group at the same position

Uniqueness

N2-palmitoylguanine is unique due to the presence of the long-chain palmitoyl group, which significantly enhances its lipophilicity compared to other guanine derivatives. This property allows it to interact more effectively with lipid membranes and hydrophobic regions of proteins, making it a valuable compound for various applications in chemistry, biology, medicine, and industry .

Properties

CAS No.

21047-87-0

Molecular Formula

C21H35N5O2

Molecular Weight

389.5 g/mol

IUPAC Name

N-(6-oxo-1,7-dihydropurin-2-yl)hexadecanamide

InChI

InChI=1S/C21H35N5O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(27)24-21-25-19-18(20(28)26-21)22-16-23-19/h16H,2-15H2,1H3,(H3,22,23,24,25,26,27,28)

InChI Key

OFRCCDYYOMSXAM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1=NC2=C(C(=O)N1)NC=N2

Origin of Product

United States

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